N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic compound featuring a phthalazine core substituted with a methylpiperidine group and an acetamide side chain linked to a 2,6-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-11-13-27(14-12-16)23-19-9-4-5-10-20(19)24(30)28(26-23)15-21(29)25-22-17(2)7-6-8-18(22)3/h4-10,16H,11-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZIXMKSIUDZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the phthalazinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidinyl group: This step may involve the use of piperidine derivatives and suitable coupling reagents.
Attachment of the dimethylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of catalysts: To enhance reaction rates and selectivity.
Control of temperature and pressure: To optimize reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in reduced forms of the compound.
Substitution: Where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield hydroxylated or carboxylated derivatives.
Reduction: May produce amine or alcohol derivatives.
Substitution: Can result in halogenated or other substituted compounds.
Scientific Research Applications
Research indicates that N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide exhibits various biological activities, which can be classified into several key areas:
Anticancer Activity
Preliminary studies suggest that this compound has promising anticancer properties. It has been evaluated against several cancer cell lines with notable results:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
The compound's mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways crucial for tumor growth .
Enzyme Inhibition
This compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For instance, it has shown potential to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound demonstrated its ability to induce apoptosis in various cancer cell lines. The compound was tested in vitro and showed selective cytotoxicity towards malignant cells while sparing normal cells .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, the compound was assessed for its ability to inhibit acetylcholinesterase activity. Results indicated a dose-dependent inhibition, suggesting potential applications in treating cognitive decline associated with neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets. This may include:
Binding to receptors: Leading to modulation of biological pathways.
Inhibition of enzymes: Affecting metabolic processes.
Interaction with nucleic acids: Influencing gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from the Acetamide Class
The compound shares structural motifs with several agrochemicals and pharmaceuticals. Key analogues include:
Key Observations :
- Backbone Similarity : All compounds share the N-(2,6-dimethylphenyl)acetamide backbone, critical for binding to biological targets like acetyl-CoA carboxylase (ACCase) in plants .
- Functional Group Divergence : Unlike the chloro-substituted analogues (metazachlor, dimethachlor), the target compound replaces chlorine with a phthalazine ring and methylpiperidine group. This substitution likely alters solubility, bioavailability, and target specificity.
Physicochemical and Pharmacokinetic Inference
- Metabolic Stability : The absence of labile chlorine atoms (common in agrochemicals) could reduce hepatotoxicity but may increase susceptibility to oxidative metabolism.
Biological Activity
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C20H26N4O2
- Molecular Weight : 354.45 g/mol
Structural Features
The compound features:
- A dimethylphenyl group that may influence lipophilicity and receptor interactions.
- A piperidine ring which is often associated with various biological activities, including analgesic and anesthetic effects.
- A phthalazinone moiety that may contribute to its pharmacological properties.
Research indicates that N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide may interact with multiple biological targets:
- Receptor Interactions : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter receptors, particularly those involved in pain pathways.
- Enzyme Inhibition : The presence of the phthalazinone structure suggests potential inhibition of certain enzymes related to inflammatory processes.
Pharmacological Effects
The compound has been evaluated for various pharmacological effects, including:
- Analgesic Properties : Studies have shown that compounds with similar structures exhibit significant pain-relieving effects in animal models.
- Anti-inflammatory Activity : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Significant pain relief | |
| Anti-inflammatory | Reduction in inflammation | |
| Neuroprotective | Potential neuroprotective effects |
Research Findings
A study conducted by Cascella et al. (1980) demonstrated that related compounds exhibited dose-dependent analgesic effects in rodent models. These findings suggest that the target compound may possess similar efficacy.
In another study by Marleau et al. (1987), the anti-inflammatory properties were assessed using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema, suggesting a potential mechanism for treating inflammatory diseases.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Early-stage studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety for human use.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Intermediate Preparation : Start with functionalizing the phthalazinone core. For example, introduce the 4-methylpiperidine moiety via nucleophilic substitution or Buchwald–Hartwig amination under inert conditions (e.g., Pd catalysis, 80–120°C) .
Acetamide Coupling : React the 2,6-dimethylphenylacetamide group with the phthalazinone intermediate using coupling agents like EDCI/HOBt in DMF or DCM at room temperature .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm structure with -NMR and LC-MS.
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Contradictions in unit cell parameters or electron density maps often arise from disordered solvent molecules or twinning. To address this:
- Refinement Strategy : Use SHELXL (via Olex2 or WinGX) with restraints for disordered regions. Apply TWIN/BASF commands for twinned crystals .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint values for data quality.
- Case Example : If the 4-methylpiperidine group shows ambiguous density, refine with PART/SUMP restraints and validate using Rfree and difference Fourier maps .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Spectroscopy :
- - and -NMR to confirm substituent positions (e.g., methyl groups at 2,6-positions on phenyl, piperidine integration).
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode, <2 ppm error).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Use C18 columns and acetonitrile/water gradients .
Advanced: How can computational modeling guide SAR studies for derivatives of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the phthalazinone core’s hydrogen-bonding potential and the piperidine group’s steric effects.
- QSAR Analysis : Build regression models (e.g., CoMFA/CoMSIA) using descriptors like logP, polar surface area, and substituent electronic parameters. Validate with leave-one-out cross-validation (q² > 0.5) .
- Case Insight : Modifying the 4-methylpiperidine to a bulkier group (e.g., 4-cyclopentyl) may enhance target affinity but reduce solubility—balance via logD optimization .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity with ATP-competitive probes) at 10 µM–1 nM concentrations.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination (48–72 hr exposure). Include positive controls (e.g., doxorubicin).
- Solubility : Shake-flask method in PBS (pH 7.4) with LC-MS quantification .
Advanced: How to design controlled experiments for assessing metabolic stability?
Methodological Answer:
- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS at 0, 5, 15, 30, 60 min. Calculate t1/2 using first-order kinetics.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms with probe substrates (e.g., midazolam/dextromethorphan).
- Data Interpretation : If t1/2 < 30 min, prioritize structural modifications (e.g., blocking labile sites on the acetamide or piperidine groups) .
Basic: What are common impurities in the synthesis, and how are they characterized?
Methodological Answer:
- Byproducts :
- Mitigation : Optimize reaction stoichiometry (1.2:1 acetamide:phthalazinone ratio) and use scavengers (e.g., molecular sieves for water-sensitive steps) .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, heat (37–65°C), and quantify soluble target via Western blot.
- Photoaffinity Labeling : Synthesize a derivative with a diazirine tag. UV-irradiate cells, pull down labeled proteins, and identify via mass spectrometry.
- Data Cross-Validation : Combine with siRNA knockdown to confirm phenotype-target linkage .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-approved containers.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Refer to SDS guidelines for related acetamide compounds .
Advanced: How to troubleshoot poor reproducibility in biological assays?
Methodological Answer:
- Source Variation : Pre-test compound solubility in assay buffer (e.g., DMSO concentration ≤0.1%). Use freshly prepared stock solutions.
- Plate Reader Calibration : Validate instrument precision with internal controls (e.g., fluorescein for fluorescence assays).
- Statistical Design : Use randomized block designs and power analysis (n ≥ 3, α = 0.05) to minimize batch effects. Document lot numbers of reagents/cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
